molecular formula C7H16Cl2N2O B1431303 2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride CAS No. 42951-85-9

2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride

Cat. No. B1431303
CAS RN: 42951-85-9
M. Wt: 215.12 g/mol
InChI Key: YPBDIMSIASEFHD-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride is a chemical compound with the CAS Number: 42951-85-9 . It has a molecular weight of 215.12 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15ClN2O.ClH/c1-10(2)5-3-4-9-7(11)6-8;/h3-6H2,1-2H3,(H,9,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 215.12 .

Mechanism of Action

2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride is thought to act by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a role in regulating mood, behavior, and cognition. By blocking the dopamine receptors, this compound can reduce the symptoms of mental illness, such as delusions and hallucinations.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to reduce dopamine levels in the brain, which can lead to a decrease in psychotic symptoms. This compound has also been shown to reduce the activity of certain enzymes, such as monoamine oxidase, which can lead to an increase in serotonin levels. This compound can also affect the release of hormones, such as cortisol and adrenaline, which can lead to a decrease in anxiety.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. This compound is also a relatively safe compound and is not toxic at the concentrations used in laboratory experiments.
However, this compound also has some limitations. This compound is a relatively short-acting compound, which means that it must be administered multiple times in order to maintain its therapeutic effects. In addition, this compound can have adverse side effects, such as drowsiness and dry mouth, which can limit its usefulness in certain experiments.

Future Directions

The potential applications of 2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride are still being explored. Future research could focus on the use of this compound as an anti-inflammatory, anticonvulsant, and antihistamine. In addition, this compound could be studied for its potential to act as an antidepressant and anxiolytic. Finally, this compound could be studied for its potential to act as a neuroprotective agent, which could be beneficial in the treatment of neurodegenerative diseases.

Scientific Research Applications

2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride is used in a variety of scientific research studies. It has been used to study the effects of antipsychotic drugs on the brain, as well as the effects of other drugs on the nervous system. This compound has also been used to study the effects of drugs on behavior, as well as the effects of drugs on the immune system. In addition, this compound has been studied for its potential to act as an anti-inflammatory, anticonvulsant, and antihistamine.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-chloro-N-[3-(dimethylamino)propyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2O.ClH/c1-10(2)5-3-4-9-7(11)6-8;/h3-6H2,1-2H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBDIMSIASEFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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